(3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid structure elucidation
(3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of (3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid
Introduction: The Significance of Benzothiazole Boronic Acids
In the landscape of modern drug discovery and materials science, heterocyclic compounds serve as foundational scaffolds for designing novel functional molecules. Among these, benzothiazole derivatives have garnered significant attention for their diverse biological activities. When coupled with the versatile chemistry of boronic acids—key building blocks in Suzuki-Miyaura cross-coupling reactions and potent enzyme inhibitors—the resulting structures, such as (3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid, represent a class of compounds with considerable potential.[1][2]
The precise characterization and unambiguous structure elucidation of these molecules are paramount. The presence of multiple aromatic systems and a reactive boronic acid moiety necessitates a multi-technique analytical approach to confirm not only the molecular formula and connectivity but also the specific isomeric arrangement. This guide provides a comprehensive, field-proven strategy for the definitive structure elucidation of (3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid, grounded in the principles of analytical chemistry and spectroscopic interpretation. We will move beyond simple data reporting to explain the causality behind our experimental choices, ensuring a self-validating and robust analytical workflow.
Hypothesized Structure and Initial Assessment
Based on IUPAC nomenclature, the name (3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid implies the structure shown below. Our analytical challenge is to prove this specific connectivity and substitution pattern, ruling out other potential isomers.
Molecular Formula: C₁₃H₉BClNO₂S Monoisotopic Mass: 305.0034 Da
Our strategy will integrate data from mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and, as the ultimate confirmation for solid-state structure, single-crystal X-ray crystallography.
Elucidation Workflow: A Multi-Pronged Approach
A successful structure elucidation is not a linear process but an integrated workflow where each technique provides complementary information. The data from one experiment informs the next, collectively building an irrefutable case for the proposed structure.
Caption: Integrated workflow for structure elucidation.
Part 1: Mass Spectrometry – Confirming Mass and Formula
Expertise & Causality: The primary goal of MS is to confirm the molecular weight and elemental composition. Boronic acids present a unique challenge due to their propensity to undergo dehydration, often leading to the formation of cyclic trimeric anhydrides known as boroxines, which can complicate mass spectra.[3][4] To mitigate this, we employ "soft" ionization techniques like Electrospray Ionization (ESI), coupled with high-resolution mass analysis. A UPLC-ESI-MS method is particularly effective for high-throughput and accurate analysis.[5][6]
Experimental Protocol: UPLC-ESI-HRMS
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Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 1:1 acetonitrile/water solution to create a 1 mg/mL stock. Further dilute to 10 µg/mL using the same solvent.
-
Chromatography:
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Column: Acquity BEH C18 (or equivalent).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A short, sharp gradient from 5% to 95% B over 1 minute is sufficient for this analysis.[5]
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry (Negative Ion Mode):
-
Ionization: ESI, negative mode. Negative mode is chosen because boronic acids readily deprotonate, and it often provides a clean spectrum with a strong [M-H]⁻ ion.[5]
-
Analyzer: Orbitrap or TOF for high-resolution mass measurement (<5 ppm mass accuracy).
-
Scan Range: m/z 50-750.
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Expected Data and Interpretation
The primary ion expected is the deprotonated molecule [M-H]⁻. The high-resolution data allows for the confirmation of the elemental formula by comparing the measured mass to the theoretical mass.
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₁₃H₉BClNO₂S | Derived from the chemical name. |
| Theoretical Mass [M] | 305.0034 Da | Monoisotopic mass. |
| Expected Ion [M-H]⁻ | m/z 303.9956 | The primary ion observed in negative ESI-MS. |
| Isotopic Pattern | Characteristic A+2 peak | The presence of one Chlorine atom (³⁵Cl/³⁷Cl ≈ 3:1 ratio) will result in a prominent A+2 isotopic peak with approximately one-third the intensity of the monoisotopic peak. This is a critical self-validating check. |
The absence of significant peaks corresponding to the boroxine trimer validates the mildness of the chosen analytical method.
Part 2: NMR Spectroscopy – Mapping the Molecular Skeleton
Expertise & Causality: While MS provides the formula, NMR spectroscopy reveals the precise connectivity of the atoms. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment of all protons and carbons, confirming the substitution patterns on both aromatic rings.
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent solvent for this class of compounds and its residual solvent peak does not interfere with key aromatic signals.
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¹H NMR: Acquire a standard proton spectrum. We expect to see distinct signals for the protons on the two aromatic rings.
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¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will show a signal for each unique carbon atom in the molecule.
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2D COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other (typically on adjacent carbons), helping to trace the proton networks within each aromatic ring.
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2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom it is directly attached to.
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2D HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for determining the overall connectivity. It shows correlations between protons and carbons that are 2 or 3 bonds away. This will be critical for connecting the phenylboronic acid moiety to the benzothiazole ring system.
Predicted NMR Data and Interpretation (in DMSO-d₆)
The chemical shifts are predicted based on known values for benzothiazoles[7][8], phenylboronic acids[9], and the electronic effects of the substituents.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.4 - 8.6 | br s | 2H | B(OH)₂ | Boronic acid protons are exchangeable and often appear as a broad singlet. |
| ~8.3 | d | 1H | H-7 | H-7 is adjacent to the electron-withdrawing chloro group, shifting it downfield. |
| ~8.2 | s | 1H | H-2' | H-2' is ortho to both the boronic acid and the benzothiazole, leading to a downfield shift. |
| ~8.0 | d | 1H | H-6' | H-6' is ortho to the benzothiazole. |
| ~7.8 | d | 1H | H-5 | H-5 is ortho to the thiazole nitrogen. |
| ~7.6 | t | 1H | H-5' | H-5' is a triplet due to coupling with H-4' and H-6'. |
| ~7.5 | t | 1H | H-6 | H-6 is a triplet due to coupling with H-5 and H-7. |
| ~7.4 | d | 1H | H-4' | H-4' is ortho to the boronic acid. |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | C-2 | Thiazole carbon, highly deshielded. |
| ~153 | C-3a | Benzothiazole bridgehead carbon adjacent to N. |
| ~135-140 | C-7a, C-1' | Benzothiazole bridgehead carbon adjacent to S and the substituted phenyl carbon. |
| ~130-135 | C-4, C-3', C-6' | Carbons influenced by chloro, boronic acid, and thiazole groups. |
| ~120-128 | C-5, C-6, C-7, C-2', C-4', C-5' | Remaining aromatic carbons. |
| (~133) | C-B | The carbon directly attached to boron can be difficult to observe or broad. |
Validating Connectivity with HMBC
The HMBC experiment provides the definitive links between the molecular fragments.
Caption: Key HMBC correlations confirming fragment connectivity.
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Crucial Correlation 1: Protons on the phenylboronic acid ring (e.g., H-2' and H-6') will show a correlation to the C-2 carbon of the benzothiazole ring. This unequivocally proves the connection between the two main fragments.
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Crucial Correlation 2: Protons on the benzothiazole ring (e.g., H-5 and H-7) will show correlations to the bridgehead carbons (C-3a, C-7a), confirming the benzothiazole core structure.
Part 3: X-ray Crystallography – The Definitive Proof
Expertise & Causality: While MS and NMR provide a comprehensive picture of the molecule's structure in solution, single-crystal X-ray crystallography provides an unambiguous determination of the atomic arrangement in the solid state.[10][11] It reveals precise bond lengths, bond angles, and intermolecular interactions, serving as the gold standard for structure proof.[12] Boronic acids commonly form hydrogen-bonded dimers in the crystal lattice, a feature we would expect to observe.[13][14]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: This is often the most challenging step.[11] Slow evaporation of a saturated solution is a common starting point.
-
Dissolve the compound in a minimal amount of a hot solvent (e.g., ethanol, acetone, or ethyl acetate).
-
Place the solution in a loosely capped vial inside a larger beaker containing a poor solvent (e.g., hexanes).
-
Allow the poor solvent to slowly diffuse into the vial over several days to weeks, inducing crystallization.
-
-
Crystal Mounting: Select a single, well-formed crystal of suitable size (~0.1-0.3 mm) and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal in a diffractometer.
-
A beam of monochromatic X-rays is directed at the crystal.
-
The crystal is rotated, and the diffraction pattern (intensities and positions of scattered X-rays) is recorded by a detector.[12]
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
Computational methods (e.g., direct methods or Patterson function) are used to solve the phase problem and generate an initial electron density map.
-
An atomic model is built into the electron density map and refined against the experimental data to yield the final structure with high precision.
-
Expected Structural Features
-
Confirmation of Connectivity: The resulting 3D model will definitively show the C-C bond between the phenyl ring and the benzothiazole C-2 carbon, as well as the C-B bond at the meta-position (C-3') of the phenyl ring.
-
Planarity: The benzothiazole and phenyl rings are expected to be largely planar, with a measurable dihedral angle between them.
-
Hydrogen Bonding: The boronic acid groups of two separate molecules are expected to form a hydrogen-bonded dimeric pair in the crystal lattice.[14]
-
Bond Lengths and Angles: All bond lengths and angles will be determined with high precision, confirming sp² hybridization of the aromatic carbons and the trigonal planar geometry around the boron atom.[14]
Conclusion: Synthesizing the Data for Unambiguous Elucidation
The structure of (3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid is confirmed through the cohesive and self-validating data from three core analytical techniques. High-resolution mass spectrometry establishes the correct elemental formula, C₁₃H₉BClNO₂S, supported by the characteristic isotopic signature of chlorine. A comprehensive suite of 1D and 2D NMR experiments maps the complete atomic connectivity in solution, with key HMBC correlations providing the irrefutable link between the benzothiazole and phenylboronic acid moieties. Finally, single-crystal X-ray crystallography delivers the definitive, high-resolution 3D structure in the solid state, confirming all aspects of the molecular architecture. This integrated analytical workflow represents a robust and reliable strategy for the characterization of complex organic molecules in research and development.
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![(3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid structure](https://www.bldpharm.com/images/productsm/1076232-78-4.png)
(Note: Image is a placeholder for the general reaction scheme)
